Boiling Point Evidence: Elevated Boiling Point Relative to Regioisomer and Simpler Analogs
The target compound exhibits a predicted normal boiling point of 188.2±8.0 °C at 760 mmHg, which is approximately 7.1 °C higher than its regioisomer 1-[1,1′-bicyclopropyl]-1-yl-ethanone (CAS 642075-05-6, boiling point 181.1±8.0 °C) and substantially higher than dicyclopropyl ketone (160–162 °C) and cyclopropyl methyl ketone (111–114 °C) . This difference in volatility directly impacts distillation-based purification, vapor-phase handling, and process safety considerations during scale-up.
| Evidence Dimension | Normal boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 188.2±8.0 °C (predicted) |
| Comparator Or Baseline | Regioisomer CAS 642075-05-6: 181.1±8.0 °C; Dicyclopropyl ketone: 160–162 °C; Cyclopropyl methyl ketone: 111–114 °C (all predicted/experimental) |
| Quantified Difference | +7.1 °C vs. regioisomer; +26–28 °C vs. dicyclopropyl ketone; +74–77 °C vs. cyclopropyl methyl ketone |
| Conditions | Predicted/calculated values at 760 mmHg (Chemsrc, ChemicalBook) |
Why This Matters
For procurement decisions, the higher boiling point necessitates adjusted distillation parameters; substituting a lower-boiling analog without process revalidation risks incomplete separation, altered solvent recovery, or safety excursions.
